N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS No.: 123259-33-6
Cat. No.: VC21352441
Molecular Formula: C10H11ClO3
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123259-33-6 |
|---|---|
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |
| Standard InChI | InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3 |
| Standard InChI Key | PHJLVSUDZVBSFQ-UHFFFAOYSA-N |
| SMILES | CNC1CC2CCCC(C1)N2C |
| Canonical SMILES | CNC1CC2CCCC(C1)N2C |
Introduction
Chemical Identity and Structure
Basic Identification
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic organic compound containing two nitrogen atoms - one within the bicyclic ring system and another as an external amine group. This compound exists in different stereochemical configurations, with the endo isomer being one of the characterized forms. The compound contains a characteristic azabicyclo[3.3.1]nonane scaffold, which consists of a bicyclic structure with a nitrogen atom incorporated in one of the rings.
Physical and Chemical Properties
The compound possesses specific physical and chemical properties that define its behavior and potential applications. Table 1 summarizes the key physicochemical properties of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine.
Table 1: Physicochemical Properties of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Physical State | Not specified in literature |
| CAS Registry Number | 123259-33-6 |
| IUPAC Name | (1R,5S)-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine (endo isomer) |
| PubChem Compound ID | 14762860 (non-stereospecific), 14762861 (endo isomer) |
The structural characteristics of this compound include a bicyclic framework with a nitrogen atom at the 9-position, methylated to form an N-methyl tertiary amine within the ring system. The second nitrogen exists as a methylamine substituent at the 3-position of the bicyclic structure.
Structural Representation and Identifiers
The compound can be represented using various chemical notation systems that provide insight into its structural arrangement and stereochemistry. Table 2 presents the key structural identifiers for N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine.
Table 2: Structural Identifiers of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
| Identifier Type | Value |
|---|---|
| Standard InChI (non-stereospecific) | InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3 |
| Standard InChIKey (non-stereospecific) | PHJLVSUDZVBSFQ-UHFFFAOYSA-N |
| Standard InChI (endo isomer) | InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3/t8?,9-,10+ |
| Standard InChIKey (endo isomer) | PHJLVSUDZVBSFQ-PBINXNQUSA-N |
| Canonical SMILES | CNC1CC2CCCC(C1)N2C |
| Isomeric SMILES (endo isomer) | CNC1C[C@H]2CCCC@@HN2C |
These structural identifiers reveal the precise atomic arrangement and stereochemical configuration of the compound, which is crucial for understanding its three-dimensional structure and potential biochemical interactions.
Chemical Relationship and Classification
Relationship to Azabicyclic Compounds
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine belongs to the broader family of azabicyclo compounds, specifically the azabicyclo[3.3.1]nonane derivatives. This structural class is characterized by a bicyclic system containing nine carbon atoms with a nitrogen atom incorporated into one of the rings. The [3.3.1] notation refers to the number of atoms in each of the three segments connecting the two bridgehead atoms in the bicyclic system.
The azabicyclo[3.3.1]nonane scaffold appears in various natural products, particularly in certain alkaloids, and serves as a platform for the development of compounds with diverse biological activities. The chemistry of 3-azabicyclo[3.3.1]nonanes has been extensively studied, as evidenced by numerous research publications focusing on the synthesis and properties of derivatives within this class .
Comparison with Related Compounds
To better understand N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, it is useful to compare it with structurally related compounds. Table 3 presents a comparison of our target compound with related azabicyclic structures.
Table 3: Comparison of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | Known Applications |
|---|---|---|---|
| N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | C₁₀H₂₀N₂ | Methylamine group at 3-position, N-methyl at 9-position | Research purposes, potential pharmaceutical applications |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine) | C₉H₁₅NO | Carbonyl group at 3-position instead of methylamine | Enzyme substrate, alkaloid with potential biological activity |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₆H₁₉NO | Benzyl group at 9-position, carbonyl at 3-position | Precursor in synthetic pathways |
This comparison highlights the structural variability within the azabicyclo[3.3.1]nonane family and illustrates how small modifications in the substitution pattern can potentially lead to different chemical properties and biological activities .
Synthesis and Preparation
Related Synthetic Methodologies
The synthesis of structurally related compounds provides insight into potential methods for preparing N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine. For instance, the documented synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves a reaction between acetonedicarboxylic acid, glutaraldehyde, and benzylamine, followed by decarboxylation under acidic conditions .
Similarly, the conversion of ketone derivatives to amines within this structural class can be achieved through the formation of oximes followed by reduction, as demonstrated in the synthesis of tert-butyl 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate from the corresponding ketone .
These methodologies suggest that N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be synthesized through appropriate adaptation of these established procedures, with suitable modifications to introduce the methyl groups at the desired positions.
Applications and Research Significance
Research Context
The broader family of azabicyclo[3.3.1]nonane derivatives has been the subject of numerous research studies, focusing on their synthesis, structural characterization, and potential biological activities. These investigations provide context for understanding the possible significance of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine in chemical and pharmaceutical research.
The ongoing interest in this structural class suggests that N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine might also possess properties relevant to these research domains, though specific studies focusing on this particular compound appear limited in the currently accessible literature.
Current Research Status and Future Directions
Current Knowledge Gaps
Despite the structural characterization of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, several knowledge gaps exist in the current literature:
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Comprehensive Physical Properties: Detailed physical properties such as melting point, solubility parameters, and spectroscopic data
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Biological Activity Profile: Specific information about potential biological activities or pharmacological properties
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Detailed Synthesis Methodology: Step-by-step synthesis procedures optimized for this specific compound
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Structure-Activity Relationships: How this compound compares functionally to other derivatives within the same structural class
Future Research Directions
Based on the current state of knowledge and the broader research context of azabicyclic compounds, several potential research directions can be identified:
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Development of Efficient Synthetic Routes: Establishing optimized methods for the preparation of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine and related derivatives
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Structural Modifications and SAR Studies: Investigation of how structural modifications affect the properties and potential biological activities
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Biological Screening: Evaluation of potential pharmacological properties through appropriate biological assays
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Application in Medicinal Chemistry: Exploration of this scaffold for the development of compounds with specific biological targets
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Conformational Analysis: Detailed studies of the three-dimensional structure and conformational preferences
Such research endeavors would contribute to a more comprehensive understanding of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine and potentially uncover valuable applications for this compound in various scientific domains.
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